

Technical Guide: 2-Amino-5-cyano-3-nitropyridine

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Compound of Interest

Compound Name: 2-Amino-5-cyano-3-nitropyridine

CAS No.: 1003711-13-4

Cat. No.: B3026525

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CAS Number: 1003711-13-4 Synonyms: 6-Amino-5-nitronicotinonitrile; 2-Amino-3-nitro-5-cyanopyridine Molecular Formula: C₆H₄N₄O₂ Molecular Weight: 164.12 g/mol

Executive Summary

2-Amino-5-cyano-3-nitropyridine (CAS 1003711-13-4) is a highly functionalized pyridine derivative serving as a critical "push-pull" scaffold in medicinal chemistry. Characterized by an electron-donating amino group at C2 and strong electron-withdrawing groups (nitro at C3, cyano at C5), this molecule exhibits unique electronic properties that facilitate nucleophilic aromatic substitution (S_NAr) and heterocyclization reactions. It is primarily utilized as a high-value intermediate in the synthesis of imidazo[4,5-b]pyridines, a privileged structure in kinase inhibitors (e.g., JAK, EGFR) and GPCR antagonists.

Chemical Profile & Properties[1][2][3][4][5][6][7]

The compound presents as a yellow to orange crystalline solid. Its solubility profile is typical of nitro-substituted heteroaromatics—sparingly soluble in water but soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ethyl acetate.

Property	Value / Description
CAS Number	1003711-13-4
IUPAC Name	6-Amino-5-nitronicotinonitrile
Appearance	Yellow to orange powder
Melting Point	240–245 °C (dec.)
Solubility	DMSO (>50 mg/mL), DMF, MeOH (warm); Insoluble in water
pKa (Calculated)	~2.5 (Amino group is weakly basic due to EWG pull)
LogP	~0.8–1.1
SMILES	<chem>N#CC1=CN=C(N)C(=O)=C1</chem>

Synthetic Pathways[8]

The primary route to **2-amino-5-cyano-3-nitropyridine** involves the electrophilic nitration of 2-amino-5-cyanopyridine. Due to the deactivating nature of the cyano group, harsh conditions (mixed acid) are required, yet temperature control is critical to prevent hydrolysis of the nitrile to an amide or carboxylic acid.

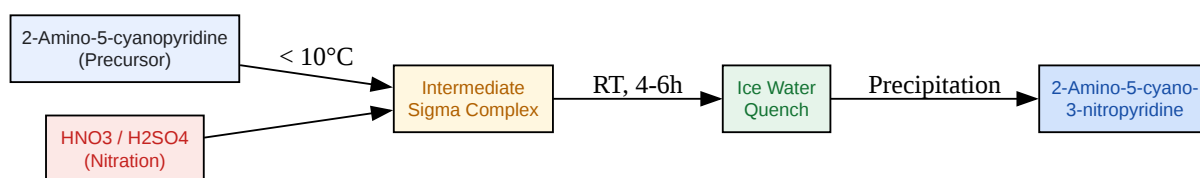
Protocol: Nitration of 2-Amino-5-cyanopyridine

Reaction Scale: 10 mmol basis Yield: 65–75%

- Preparation: Charge a 3-neck round-bottom flask with sulfuric acid (H₂SO₄, 98%, 10 mL). Cool to 0–5 °C using an ice-salt bath.
- Substrate Addition: Slowly add 2-amino-5-cyanopyridine (1.19 g, 10 mmol) portion-wise. Maintain internal temperature <10 °C. Stir until fully dissolved.
- Nitration: Dropwise add fuming nitric acid (HNO₃, >90%, 1.5 eq) over 20 minutes. The exotherm must be controlled.

- Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1) or LC-MS.
- Quench: Pour the reaction mixture slowly onto crushed ice (50 g) with vigorous stirring. A yellow precipitate will form immediately.
- Isolation: Adjust pH to ~4–5 with saturated NaHCO₃ solution (optional, often not needed if precipitation is complete). Filter the solid.[1][2]
- Purification: Wash the filter cake with cold water (3 x 10 mL) and cold ethanol (1 x 5 mL). Recrystallize from Ethanol/DMF if higher purity is required.

Synthesis Workflow Diagram



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Caption: Electrophilic aromatic substitution pathway for the synthesis of **2-amino-5-cyano-3-nitropyridine**.

Functionalization & Reactivity[1]

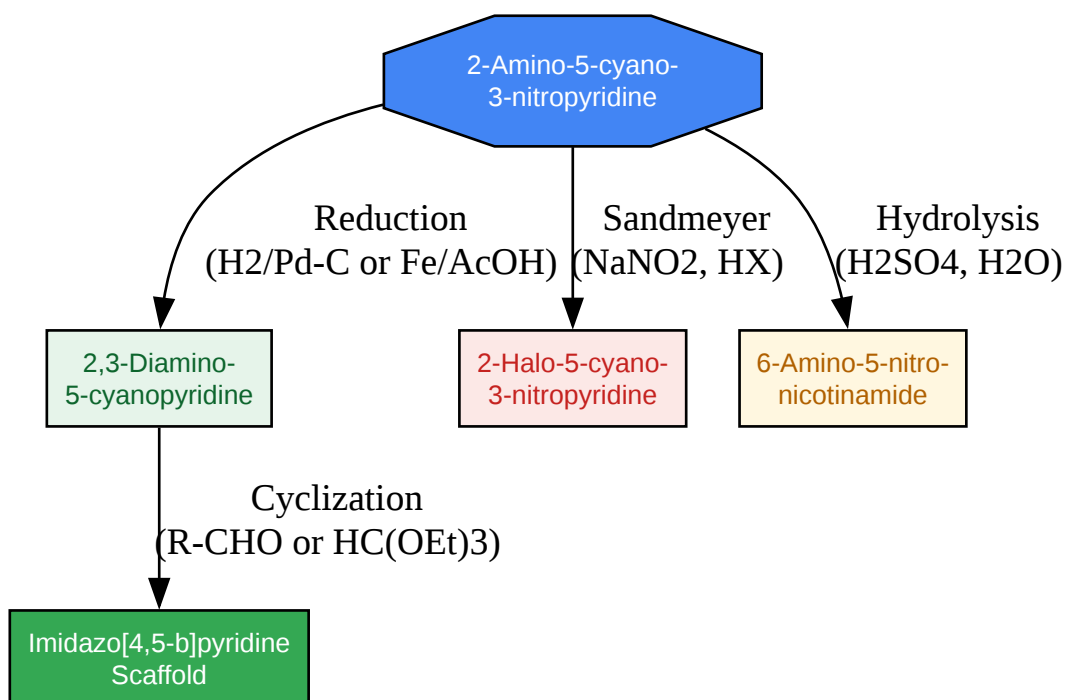
This scaffold is a "chemical chameleon," offering three distinct vectors for diversification in drug discovery:

- Nitro Group (C3): Reducible to an amine, enabling cyclization.
- Cyano Group (C5): Hydrolyzable to amides/acids or reducible to aminomethyl.
- Amino Group (C2): Weakly nucleophilic; can undergo Sandmeyer reactions to introduce halogens (Cl, Br, I).

Key Transformation: Imidazopyridine Formation

The most critical application is the reduction of the nitro group to a diamine, followed by cyclization with orthoesters or aldehydes to form imidazo[4,5-b]pyridines.

Reactivity Map



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Caption: Divergent synthetic utility of the **2-amino-5-cyano-3-nitropyridine** scaffold.

Medicinal Chemistry Applications

Kinase Inhibitors (JAK/EGFR)

The imidazo[4,5-b]pyridine core derived from this starting material mimics the adenine ring of ATP.

- Mechanism: The pyridine nitrogen (N1) and the imidazole nitrogen (N3) form hydrogen bonds with the hinge region of kinase domains.
- SAR Insight: The cyano group at C5 (C6 in the fused system) projects into the solvent-exposed region or a hydrophobic pocket, often improved by conversion to an amide or

oxadiazole.

GPCR Antagonists

Derivatives have been explored as antagonists for Adenosine receptors (A2A) and Neuropeptide Y receptors. The rigidity of the fused bicyclic system provides excellent entropic pre-organization for binding.

Analytical Characterization

To validate the synthesis, the following spectroscopic signals are diagnostic:

Technique	Diagnostic Signal	Assignment
^1H NMR (DMSO- d_6)	δ ~8.5–9.0 ppm (s, 2H)	Amino protons (NH_2)—broad, exchangeable.
	δ ~8.8 ppm (d, 1H)	C6-H (adjacent to Cyano).
	δ ~8.9 ppm (d, 1H)	C4-H (between Nitro and Cyano).
IR Spectroscopy	~2220–2240 cm^{-1}	$\text{C}\equiv\text{N}$ stretch (Sharp, distinctive).
	~1350 & 1530 cm^{-1}	NO_2 symmetric/asymmetric stretch.
	~3300–3400 cm^{-1}	NH_2 stretch.
MS (ESI+)	m/z 165 $[\text{M}+\text{H}]^+$	Parent ion.

Safety & Handling

- Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).
- Specific Risk: As a nitro-aromatic, it may possess energetic properties; avoid heating dry solid $>250^\circ\text{C}$. The cyano group poses a risk of HCN release if treated with strong acids at high temperatures without ventilation.

- PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.
- Storage: Store in a cool, dry place (2–8 °C recommended), protected from light.

References

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